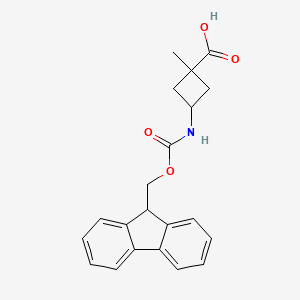![molecular formula C20H10Cl3F3N4OS2 B2482876 (2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 691879-59-1](/img/structure/B2482876.png)
(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile is a useful research compound. Its molecular formula is C20H10Cl3F3N4OS2 and its molecular weight is 549.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Thiazole Derivatives
A study by Szczepański, Tuszewska, and Trotsko (2020) details the synthesis of new thiazole derivatives from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide, providing insights into the structural aspects of similar compounds (Szczepański, Tuszewska, & Trotsko, 2020).
Nitriles in Organic Synthesis
Zaki et al. (2006) utilized a compound structurally similar to the one for the synthesis of various benzothiazole derivatives, demonstrating the compound's utility in organic synthesis (Zaki, Fadda, Samir, & Amer, 2006).
Corrosion Inhibition
- Corrosion Inhibitors for Alloys: El-Lateef et al. (2021) synthesized poly[(hydrazinylazo)]thiazoles derivatives, closely related to the compound , showing significant potential as corrosion inhibitors for cast iron-carbon alloy in acidic environments (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
Anticancer Potential
- Anticancer Agents: Ekrek et al. (2022) investigated the synthesis and biological evaluation of thiazole and thiadiazole derivatives, similar to the compound of interest, for their potential as anticancer agents (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Antimicrobial Activity
- Antimicrobial Studies: El-Shehry, El‐Hag, and Ewies (2020) synthesized new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, indicating their potential in antimicrobial activities, which can be linked to similar compounds (El-Shehry, El‐Hag, & Ewies, 2020).
Antiviral Properties
- Antiviral Sulfonamides: Chen et al. (2010) worked on thiadiazole sulfonamides, showing some possess anti-tobacco mosaic virus activity, indicating a potential avenue for exploring antiviral properties in similar compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Antioxidant Properties
- Antioxidant Properties: Durgeswari et al. (2021) synthesized novel hydrazines with antioxidant properties, highlighting another potential area of application for related compounds (Durgeswari, Ganta, & Murthy*, 2021).
Antimalarial Activity
- Antimalarial Activity: Makam, Thakur, and Kannan (2014) studied 2-(2-hydrazinyl)thiazole derivatives for their antimalarial activity, showcasing the relevance of such compounds in malaria treatment research (Makam, Thakur, & Kannan, 2014).
Additional Applications
- Other Synthesis and Biological Evaluations: Further studies involve the synthesis and pharmacological evaluation of various derivatives for potential antimicrobial, anticancer, and other medicinal applications, which can be extrapolated to the compound (Various Authors, 2014-2021).
Propiedades
IUPAC Name |
(2Z)-2-[[2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinyl]methylidene]-4,4,4-trifluoro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3F3N4OS2/c21-11-1-4-13(5-2-11)32-18-16(14-6-3-12(22)7-15(14)23)29-19(33-18)30-28-9-10(8-27)17(31)20(24,25)26/h1-7,9,28H,(H,29,30)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURCIBJXAXRQP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)NNC=C(C#N)C(=O)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SC2=C(N=C(S2)NN/C=C(/C#N)\C(=O)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)


![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)
![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)
![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2482808.png)


![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![Sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2482814.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)
